molecular formula C11H9NOS2 B2559379 (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 127378-26-1

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B2559379
M. Wt: 235.32
InChI Key: NTFGFSORFHWWPQ-RMKNXTFCSA-N
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Description

“(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 127378-26-1. It has a molecular weight of 235.33 . The compound is solid in physical form .

Scientific Research Applications

Liquid Crystal Research

The compound is involved in the study of methylene-linked liquid crystal dimers, specifically focusing on their transitional properties. Research has shown that such dimers exhibit two monotropic mesophases: a normal nematic phase and a lower temperature phase, identified as a twist-bend nematic phase. The formation of this new nematic phase is attributed to the bent geometry of methylene-linked odd-membered dimers, which is thought to result from a negative bend elastic constant. These findings are crucial for understanding the behavior of liquid crystals in various applications (Henderson & Imrie, 2011).

Benzothiazole Derivative Synthesis

The compound is recognized as a part of benzothiazole derivatives, which are known for their biological activity and industrial demand. The review highlights newly developed synthesis methods, which include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. These benzothiazole derivatives, due to easy functionalization and high reactivity, are seen as highly reactive building blocks for organic and organoelement synthesis. This opens doors for their use in developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Heterocyclic Pharmacophore

The compound is related to 2,4‐Thiazolidinediones (TZD), known as glitazones, a significant heterocyclic pharmacophore. It's known for a wide range of biological activities and offers vast opportunities for structural modification. The review covers the development of TZD derivatives as antimicrobial, anticancer, and antidiabetic agents. This emphasizes the importance of structural modifications at specific sites on the TZD nucleus for developing novel drug molecules for various clinical disorders (Singh et al., 2022).

Pyranopyrimidine Synthesis

The compound plays a role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The review focuses on synthetic pathways used for the development of substituted pyrano/hexahydropyrano[2,3-d]pyrimidin-2-one (thiones) derivatives, emphasizing the application of hybrid catalysts in these syntheses. This highlights its significance in the development of lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

(5E)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGFSORFHWWPQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

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